molecular formula C10H20 B1663960 1-Decene CAS No. 872-05-9

1-Decene

Cat. No. B1663960
CAS RN: 872-05-9
M. Wt: 140.27 g/mol
InChI Key: AFFLGGQVNFXPEV-UHFFFAOYSA-N
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Description

1-Decene is an organic compound with the chemical formula C10H20 . It contains a chain of ten carbon atoms with one double bond, making it an alkene . There are many isomers of decene depending on the position and geometry of the double bond . Dec-1-ene is the only isomer of industrial importance . As an alpha olefin, it is used as a comonomer in copolymers and is an intermediate in the production of epoxides, amines, oxo alcohols, synthetic lubricants, synthetic fatty acids, and alkylated aromatics .


Synthesis Analysis

The industrial processes used in the production of dec-1-ene are oligomerization of ethylene by the Ziegler process or by the cracking of petrochemical waxes . In ethenolysis, methyl oleate, the methyl ester of oleic acid, converts to 1-decene and methyl 9-decenoate . The oxidative carboxylation of 1-decene to 1,2-decylene carbonate has been investigated using supported gold catalysts . Another method of synthesis is the catalytic polymerization of 1-decene with a boron trifluoride (BF3)/alcohol system .


Molecular Structure Analysis

The molecular weight of 1-Decene is 140.2658 . The structure of 1-Decene is also available as a 2d Mol file or as a computed 3d SD file .


Chemical Reactions Analysis

1-Decene undergoes various chemical reactions. For instance, it undergoes hydroformylation in an aqueous biphasic system enabled by methylated cyclodextrins . It also participates in the coordinative chain transfer polymerization .


Physical And Chemical Properties Analysis

1-Decene is a colorless liquid under standard temperature and pressure conditions . It exhibits a unique set of properties that make it suitable for various applications . Its physical and chemical properties are dictated by the alkene structure, particularly the presence of a double bond in its molecular structure . The molecular weight of 1-Decene is about 140.27 g/mol . It has a boiling point of approximately 170°C (338°F) and a density of about 0.73 g/cm^3 at 20°C .

Scientific Research Applications

Oligomerization and Polymerization

  • 1-Decene is used in oligomerization processes with Ziegler–Natta catalysts, demonstrating good catalytic activity and leading to oligomers consisting of di-, tri-, tetra-, and pentamer. This process is significant for developing various polymeric materials (Huang et al., 2005).
  • Another study demonstrated the synthesis of oligomers using AlCl3/TiCl4/SiO2/Et2AlCl as a catalyst, showing desirable results for the oligomerization of 1-Decene (Huang et al., 2006).

Catalysis and Reaction Studies

  • 1-Decene undergoes isomerization, with studies estimating thermodynamic properties and equilibrium compositions. This process is crucial for understanding the chemical behavior of long-chain olefins (Jörke et al., 2015).
  • In catalysis, 1-Decene has been used in solvent-free aerobic epoxidation studies, where cobalt-based catalysts are explored as an alternative to gold catalysts (Engel et al., 2019).

Synthetic Lubricants

  • The trimerization of 1-Decene with chromium catalysts is a method to synthesize C30 and C36 olefins, which, after hydrogenation, are valuable as synthetic lubricants for automotive applications (Wasserscheid et al., 2001).

Membrane Separation

  • 1-Decene's separation from contaminants using nanofiltration membranes is another area of research, highlighting the challenges and potential solutions in purifying valuable products in industrial processes (Bawareth, 2014).

Epoxidation Studies

  • Studies have explored the epoxidation of 1-Decene, a crucial reaction in organic synthesis, by various methods, including plasma oxidation andcatalysis. For instance, the epoxidation of 1-Decene using atmospheric non-equilibrium oxygen plasma was investigated, indicating the potential for plasma oxidation in organic compound oxidation under atmospheric pressure (Suga & Sekiguchi, 2006).

Microwave-Assisted Polymer Synthesis

  • A novel approach for polyether synthesis from 1-Decene using microwave irradiation was developed, offering a rapid and efficient method compared to conventional techniques. This study has implications for the synthesis of high molecular weight biopolyethers (Ahmadi & Ullah, 2017).

Kinetic Modeling and Catalytic Studies

  • Kinetic modeling of 1-Decene oligomerization to synthetic fuels and base oil over tungstated-zirconia catalysts has been researched, providing insights into the production of dimers and trimers for synthetic transportation fuels (Techopittayakul et al., 2018).
  • The hydroformylation of 1-Decene using a rhodium catalyst in supercritical carbon dioxide was also studied, focusing on the effect of various parameters to optimize the process (Pedrós et al., 2006).

Material Science Applications

  • In material science, 1-Decene has been used in the melt grafting of maleic anhydride onto polypropylene, revealing its influence on the grafting behavior and potential applications in developing advanced materials (Lei et al., 2011).

Safety And Hazards

1-Decene must be handled with care due to its potential hazards. The compound is known to cause skin irritation and serious eye damage upon contact . Additionally, prolonged or repeated exposure to 1-Decene might result in skin dryness or cracking . It may react vigorously with strong oxidizing agents and may react exothermically with reducing agents to release hydrogen gas .

Future Directions

The 1-Decene market is experiencing robust growth, with an estimated valuation of USD 724.6 million in 2023 and a projected surge to USD 1,309.7 million by 2032 . The increasing application of 1-Decene in producing polyalphaolefin (PAO) is driving market growth, particularly in the automotive and manufacturing sectors .

properties

IUPAC Name

dec-1-ene
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InChI

InChI=1S/C10H20/c1-3-5-7-9-10-8-6-4-2/h3H,1,4-10H2,2H3
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InChI Key

AFFLGGQVNFXPEV-UHFFFAOYSA-N
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Canonical SMILES

CCCCCCCCC=C
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Molecular Formula

C10H20
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Related CAS

17438-89-0, 54545-42-5, 25189-70-2, 14638-82-5
Record name 1-Decene, dimer
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DSSTOX Substance ID

DTXSID8027329
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Molecular Weight

140.27 g/mol
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Physical Description

1-decene is a colorless watery liquid with a pleasant odor. Floats on water. (USCG, 1999), Liquid, Colorless liquid with a pleasant odor; [HSDB], COLOURLESS LIQUID.
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Boiling Point

339.1 °F at 760 mmHg (USCG, 1999), 170.56 °C @ 760 mm Hg, 172 °C
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Flash Point

128 °F (USCG, 1999), 53 °C, LESS THAN 131 °F (LESS THAN 55 °C) (CLOSED CUP), 46 °C c.c.
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Solubility

Miscible in ethanol and ethyl ether, In water, 0.115 mg/l @ 25 °C, Solubility in water, g/100ml: (very poor)
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Density

0.741 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.7408 @ 20 °C/4 °C, Relative density (water = 1): 0.74
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Vapor Density

4.84 (Air= 1)
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Vapor Pressure

1.67 [mmHg], 1.67 mm Hg @ 25 °C, Vapor pressure, kPa at 20 °C: 0.23
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Impurities

Alpha-olefins of C4, C6-C15 and >C20 are by-products of oligomerization reactions.
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Product Name

1-Decene

Color/Form

Colorless liquid

CAS RN

872-05-9, 25189-70-2, 68037-01-4, 68855-58-3, 672-05-9
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Melting Point

-87.3 °F (USCG, 1999), -66.3 °C, -66 °C
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Record name 1-DECENE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1073
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name 1-DECENE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1477
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Synthesis routes and methods I

Procedure details

A solution of 100 g of purified 1-decene, 1.301 g of a TIBA stock solution (20 mg TIBA/g toluene solution) and 0.445 g of Metallocene A stock solution (1 mg Metallocene A/g toluene solution) was charged into a clean 600 ml autoclave equipped with an agitator, at room temperature. The reactor was then pressurized with 30 psig hydrogen. The mixture was then heated to 90° C. with stirring. A second solution made by adding a) 0.641 g of Activator A stock solution (1 mg Activator A/g toluene solution) and b) 20 g toluene solvent and was added and the reaction temperature was maintained at 90° C. overnight, then cooled down to room temperature, and any reactor pressure was vented. The liquid product was diluted with 50 ml heptane, stirred with 5 g activated alumina for half an hour and filtered to remove solids. The filtrate was analyzed by gas chromatography using an internal standard to obtain the wt % of normal-decane (n-C10) formation from 1-decene hydrogenation, wt % conversion to lubes and wt % lube yield. The lube product was then isolated by flashing the light ends (solvents, unreacted C10 fraction, and any fractions lighter than C30) and distilled at 180° C. under high vacuum (1 millitorr) for two hours to isolate the lube product.
Quantity
20 g
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
100 g
Type
reactant
Reaction Step Two
Name
Quantity
1.301 g
Type
reactant
Reaction Step Two
Name
Quantity
20 mg
Type
reactant
Reaction Step Two
[Compound]
Name
Metallocene
Quantity
0.445 g
Type
reactant
Reaction Step Two
[Compound]
Name
Metallocene
Quantity
1 mg
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

Ethenolysis comprises a cross-metathesis reaction involving ethene. According to some preferred embodiments of the invention, a mixture of ethyl esters of Palmitoleic acid (C16:1) and Oleic acid (C18:1) are subjected to conditions of ethenolysis to yield a mixture of α-olefins (1-Octene and 1-Decene) and Methyl 9-Decenoate. See FIG. 8. The 1-Octene is a product unique to ethenolysis of Palmitoleic acid (C16:1). In the inventive method, Ethyl 9-Decenoate and 1-Decene will also form from the mixture of Palmitoleic and Oleic acid ethyl esters. Prior art methods using Oleic acid esters (Methyl Oleate) as the starting material only produce Methyl 9-Decenoate and 1-Decene.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
ethyl esters
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
α-olefins
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Decene
Reactant of Route 2
1-Decene
Reactant of Route 3
1-Decene
Reactant of Route 4
1-Decene
Reactant of Route 5
1-Decene
Reactant of Route 6
1-Decene

Citations

For This Compound
12,400
Citations
Q Huang, L Chen, L Ma, Z Fu, W Yang - European polymer journal, 2005 - Elsevier
… Herein, we report an efficient heterogeneous processing for oligomerization of 1-decene catalyzed by Ziegler–Natta catalyst, using MgCl 2 as support. The effects of the oligomerization …
Number of citations: 49 www.sciencedirect.com
E Grosjean, D Grosjean… - Environmental science & …, 1996 - ACS Publications
… from 1-octene; formaldehyde, nonanal, and octanal from 1-decene; pentanal from cyclohexene; and … The formation of OH from 1-decene has not been documented prior to this work. The …
Number of citations: 78 pubs.acs.org
A Hanifpour, N Bahri‐Laleh… - Applied …, 2021 - Wiley Online Library
… high activities in 1-decene oligomerization experiments. Gel … 1-decene oligomers obtained by the Cat3 exhibited highest … in oligomerization process of the 1-decene. At the viscosity …
Number of citations: 24 onlinelibrary.wiley.com
FX Legrand, F Hapiot, S Tilloy, A Guerriero… - Applied Catalysis A …, 2009 - Elsevier
… -PTA)Cl as rhodium water-soluble ligands in hydroformylation of 1-decene in the presence of RAME-β-CD. 1-Decene has been chosen as model substrate for its hydrophobic character, …
Number of citations: 57 www.sciencedirect.com
IE Nifant'ev, AA Vinogradov, AA Vinogradov… - Applied Catalysis A …, 2018 - Elsevier
… Trimers, tetramers, and pentamers of 1-hexene, 1-octene, and 1-decene were isolated as … The isolated saturated oligomers of 1-octene and 1-decene outperform the traditional …
Number of citations: 58 www.sciencedirect.com
A Hanifpour, N Bahri-Laleh… - Molecular …, 2020 - Elsevier
… in 1-decene oligomerization. The effects of the different metal centers, and various oligomerization parameters on the catalytic productivity and selectivity in 1-decene oligomerization …
Number of citations: 39 www.sciencedirect.com
HJL Forstner, RC Flagan, JH Seinfeld - Atmospheric Environment, 1997 - Elsevier
… of l-octene and 1-decene, and not perform a total carbon balance on … 1-Decene. The species identified in the secondary organic aerosol resulting from the photooxidation of 1-decene …
Number of citations: 94 www.sciencedirect.com
DI Sagdeev, MG Fomina… - High Temperatures …, 2013 - search.ebscohost.com
… ,19-23] of liquid 1-octene and 1-decene reported in the literature. The literature search was … and 196 for 1-decene) density and 169 (97 for 1-octene and 72 for 1-decene) viscosity …
Number of citations: 18 search.ebscohost.com
JV Seppälä, J Koivumäki, X Liu - Journal of Polymer Science …, 1993 - Wiley Online Library
… either 1-butene or 1-decene, was … 1decene in the copolymer with increasing 1 -decene concentration in the feed. When the 1-decene concentration is 0.4 mol/L, the content of 1-decene …
Number of citations: 50 onlinelibrary.wiley.com
H Sun, B Shen, D Wu, X Guo, D Li - Journal of catalysis, 2016 - Elsevier
… 1-Decene is the most commonly used starting alpha-olefin. Additionally, various catalysts … In this work, we performed the catalytic oligomerization of 1-decene on supported Al–Ti …
Number of citations: 26 www.sciencedirect.com

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